An In-depth Technical Guide to the Crystal Structure and Molecular Modeling of Cefquinome Sulfate
An In-depth Technical Guide to the Crystal Structure and Molecular Modeling of Cefquinome Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefquinome Sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] The antimicrobial efficacy of Cefquinome stems from its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3][4] This guide provides a detailed overview of the current knowledge on the crystal structure and molecular modeling of Cefquinome Sulfate, offering insights for further research and drug development.
Chemical and Physical Properties
Cefquinome Sulfate is the sulfate salt of Cefquinome. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C23H26N6O9S3 | [4][5] |
| Molecular Weight | 626.67 g/mol | [5] |
| Appearance | White or slightly yellow crystalline powder | [6] |
| Solubility | Soluble in DMSO | [5] |
| CAS Number | 118443-89-3 | [3][5] |
Crystal Structure of Cefquinome Sulfate
The solid-state characteristics of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. While the crystalline nature of Cefquinome Sulfate has been confirmed through powder X-ray diffraction (PXRD) in formulation studies, a detailed single-crystal X-ray diffraction analysis is not publicly available in the surveyed literature.
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material. Studies on Cefquinome Sulfate formulations have utilized PXRD to confirm its crystalline state. However, these studies do not provide the detailed structural information that can be obtained from a full crystal structure determination.
Experimental Protocol for Crystal Structure Determination
For researchers aiming to determine the crystal structure of Cefquinome Sulfate, the following general protocol for single-crystal X-ray diffraction is recommended.
1. Crystal Growth:
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Slow evaporation of a saturated solution of Cefquinome Sulfate in a suitable solvent or solvent mixture.
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Vapor diffusion method, where a solution of Cefquinome Sulfate is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.
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Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce crystallization.
2. Data Collection:
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A suitable single crystal is mounted on a goniometer head.
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The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
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The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
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The collected diffraction data is processed to determine the unit cell dimensions and space group.
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The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.
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The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.
The following diagram illustrates a typical workflow for single-crystal X-ray diffraction.
Molecular Modeling of Cefquinome Sulfate
Molecular modeling techniques are invaluable for understanding the mechanism of action of drugs at a molecular level. For Cefquinome Sulfate, these methods can elucidate its interaction with penicillin-binding proteins (PBPs), the key enzymes in bacterial cell wall synthesis.
Mechanism of Action
Cefquinome, like other β-lactam antibiotics, acts by inhibiting the transpeptidase activity of PBPs. This inhibition occurs through the acylation of a serine residue in the active site of the PBP by the β-lactam ring of Cefquinome. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains, which ultimately leads to bacterial cell lysis and death.
The signaling pathway for Cefquinome's mechanism of action is depicted below.
Molecular Docking and Molecular Dynamics Simulation Protocol
1. Preparation of the Receptor and Ligand:
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Receptor: Obtain the 3D structure of a relevant Penicillin-Binding Protein (e.g., PBP2a from Staphylococcus aureus) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
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Ligand: Generate the 3D structure of Cefquinome and optimize its geometry using a suitable force field. Assign partial charges.
2. Molecular Docking:
-
Define the binding site on the PBP, typically centered on the active site serine residue.
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Perform molecular docking using software such as AutoDock or Glide to predict the binding pose of Cefquinome within the PBP active site.
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Analyze the docking results to identify the most favorable binding poses based on scoring functions, which estimate the binding affinity.
3. Molecular Dynamics (MD) Simulation:
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Take the best-ranked docked complex of PBP and Cefquinome as the starting structure for an MD simulation.
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Solvate the complex in a water box with appropriate ions to neutralize the system.
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Perform energy minimization to remove steric clashes.
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Gradually heat the system to physiological temperature and equilibrate it.
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Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.
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Analyze the trajectory to assess the stability of the binding and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.
A logical workflow for the computational analysis of Cefquinome Sulfate is presented below.
Quantitative Data Summary
The following tables summarize key quantitative data related to Cefquinome Sulfate from the literature.
Pharmacokinetic Parameters of Cefquinome
| Parameter | Species | Dose & Route | Value | Reference |
| t1/2β (Elimination half-life) | Foals | 1 mg/kg IV | 2.35 h | [7] |
| Foals | 1 mg/kg IM | 4.16 h | [7] | |
| Rabbits | 18 mg/kg IM (solution) | 8.752 ± 0.846 h | [8] | |
| Rabbits | 18 mg/kg IM (liposome) | 16.503 ± 1.275 h | [8] | |
| Cmax (Peak concentration) | Foals | 1 mg/kg IM | 0.89 µg/mL | [7] |
| Tmax (Time to peak concentration) | Foals | 1 mg/kg IM | 2.16 h | [7] |
| AUC0–last (Area under the curve) | Foals | 1 mg/kg IV | 12.33 µg·h/mL | [7] |
| Foals | 1 mg/kg IM | 5.41 µg·h/mL | [7] | |
| Rabbits | 18 mg/kg IM (solution) | 49.582 ± 9.173 (mg·h)/L | [8] | |
| Rabbits | 18 mg/kg IM (liposome) | 138.727 ± 11.034 (mg·h)/L | [8] | |
| F (Bioavailability) | Foals | 1 mg/kg IM | 43.86% | [7] |
Minimum Inhibitory Concentrations (MICs) of Cefquinome
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Salmonella spp. | 0.06-0.5 | [7] |
| E. coli | 0.015-0.5 | [7] |
| Methicillin-resistant S. aureus (MRSA) | 1-16 | [7] |
Conclusion
This technical guide provides a comprehensive overview of the current understanding of Cefquinome Sulfate's crystal structure and molecular modeling. While detailed experimental data on its single-crystal structure and specific binding energetics with PBPs are yet to be published, this document outlines the established methodologies and workflows for researchers to pursue these investigations. The provided quantitative data and mechanistic diagrams serve as a valuable resource for scientists and professionals in the field of veterinary drug development. Further research in these areas will undoubtedly contribute to the optimization of Cefquinome's therapeutic applications and the development of new, more effective cephalosporin antibiotics.
References
- 1. Preparation of Cefquinome Sulfate Proliposome and its Pharmacokinetics in Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. toku-e.com [toku-e.com]
- 4. Cefquinome Sulfate | C23H26N6O9S3 | CID 9577261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Cefquinome Sulfate CAS:118443-89-3 - Highland (Shandong) Pharmaceutical Technology Co.Ltd. [highlandpharmachem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
